2-Chloro-4-iodobenzene-1-sulfonyl chloride

Catalog No.
S903370
CAS No.
1099660-72-6
M.F
C6H3Cl2IO2S
M. Wt
336.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-iodobenzene-1-sulfonyl chloride

CAS Number

1099660-72-6

Product Name

2-Chloro-4-iodobenzene-1-sulfonyl chloride

IUPAC Name

2-chloro-4-iodobenzenesulfonyl chloride

Molecular Formula

C6H3Cl2IO2S

Molecular Weight

336.96 g/mol

InChI

InChI=1S/C6H3Cl2IO2S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3H

InChI Key

ICVMRDPGPFENNX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1I)Cl)S(=O)(=O)Cl

Canonical SMILES

C1=CC(=C(C=C1I)Cl)S(=O)(=O)Cl

2-Chloro-4-iodobenzene-1-sulfonyl chloride is a sulfonating agent with the chemical formula C₆H₃Cl₂IO₂S and a molecular weight of 336.96 g/mol. This compound appears as a white to light yellow crystalline solid, characterized by its high reactivity and versatility in organic synthesis. It has a melting point of 172–175 °C and is soluble in polar solvents such as methanol, ethanol, and acetone, but insoluble in hydrocarbons . The compound is classified as hazardous due to its corrosive nature and potential toxicity, necessitating careful handling in laboratory settings .

Due to its electrophilic nature. It readily reacts with:

  • Water: Hydrolysis can occur, leading to the formation of sulfonic acid derivatives.
  • Alcohols: It can form sulfonate esters.
  • Amines: The compound can react with amines to yield sulfonamide derivatives.
  • Thiols: Reaction with thiols can produce thioether compounds.

These reactions showcase its utility as a versatile reagent in organic synthesis.

Studies have indicated that 2-chloro-4-iodobenzene-1-sulfonyl chloride exhibits several biological activities, including:

  • Antitumor Activity: Preliminary investigations have shown effectiveness against various cancer cell lines.
  • Antibacterial and Antifungal Properties: The compound has demonstrated potential against certain bacterial and fungal strains.

The synthesis of 2-chloro-4-iodobenzene-1-sulfonyl chloride typically involves:

  • Starting Material: 2-Iodo-4-nitrobenzenesulfonyl chloride.
  • Reagent: Thionyl chloride is used as a chlorinating agent.
  • Catalyst: A suitable catalyst may be employed to facilitate the reaction.

The product can be purified through crystallization or chromatography techniques. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are utilized to confirm the identity of the synthesized compound .

2-Chloro-4-iodobenzene-1-sulfonyl chloride finds extensive applications in various fields:

  • Organic Synthesis: Used as a sulfonating agent, coupling agent, and derivatizing agent.
  • Biological Imaging: Acts as a fluorescent probe due to its reactive nature.
  • Catalysis: Serves as a precatalyst in several catalytic reactions.

Its high reactivity makes it an essential tool in both academic research and industrial applications .

Research into the interactions of 2-chloro-4-iodobenzene-1-sulfonyl chloride with biological systems has highlighted its potential as a therapeutic agent. Ongoing studies focus on:

  • Mechanisms of action against cancer cells.
  • Interaction profiles with various biomolecules.

These investigations aim to uncover novel applications and therapeutic strategies utilizing this compound .

Several compounds exhibit structural or functional similarities to 2-chloro-4-iodobenzene-1-sulfonyl chloride. Here are some notable examples:

Compound NameChemical FormulaKey Features
4-Iodobenzenesulfonyl chlorideC₆H₄ClIO₂SSimilar sulfonyl group; used in similar reactions
4-Chloro-2-iodobenzenesulfonyl chlorideC₆H₄Cl₂IO₂SVariation in halogen positioning; similar reactivity
2-Iodobenzenesulfonyl chlorideC₆H₅IOS₂ClLacks chlorine at para position; different reactivity

Uniqueness

The uniqueness of 2-chloro-4-iodobenzene-1-sulfonyl chloride lies in its specific combination of halogens (chlorine and iodine) at defined positions on the benzene ring, which enhances its reactivity profile compared to other similar compounds. This unique structure allows for diverse applications in organic synthesis and biological research .

XLogP3

3.2

Dates

Modify: 2024-04-14

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